8-(Trifluoromethyl)quinoline-2-carbaldehyde
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Overview
Description
8-(Trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
8-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include 8-(trifluoromethyl)quinoline-2-carboxylic acid, 8-(trifluoromethyl)quinoline-2-methanol, and various substituted quinolines .
Scientific Research Applications
8-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
8-(Trifluoromethyl)quinoline-2-carbaldehyde can be compared with other quinoline derivatives, such as:
Quinoline-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
8-Methylquinoline-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and solubility.
8-(Difluoromethyl)quinoline-2-carbaldehyde: Has a difluoromethyl group, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic and steric effects that influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H6F3NO |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-3-1-2-7-4-5-8(6-16)15-10(7)9/h1-6H |
InChI Key |
CLBDBJSLDRECCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C=O |
Origin of Product |
United States |
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